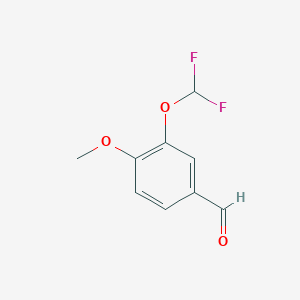

3-(difluoromethoxy)-4-methoxybenzaldehyde

Beschreibung

3-(Difluoromethoxy)-4-methoxybenzaldehyde (CAS: 151103-08-1, molecular formula: C₉H₈F₂O₃) is a substituted benzaldehyde derivative featuring a difluoromethoxy group at the 3-position and a methoxy group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to its unique electronic and steric properties imparted by the fluorine atoms, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . It is synthesized via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate in the presence of potassium carbonate, followed by purification via column chromatography .

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397607 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-11-2 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-4-methoxybenzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(difluoromethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Difluoromethoxy-4-methoxybenzoic acid.

Reduction: 3-Difluoromethoxy-4-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of difluoromethylated compounds in cancer therapy. For instance, difluoromethyl groups can enhance the lipophilicity and bioavailability of drugs, which is critical for their efficacy. Research has shown that compounds with difluoromethyl substitutions exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Case Study: Pulmonary Fibrosis

A study investigated the effects of a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), on pulmonary fibrosis. The results indicated that DGM significantly alleviated symptoms of lung inflammation and fibrosis in experimental models. It inhibited the epithelial-mesenchymal transition (EMT) process and reduced collagen deposition in lung tissues, suggesting that difluoromethoxy groups may play a crucial role in modulating cellular responses in fibrotic diseases .

Synthesis and Chemical Reactions

Synthetic Intermediate

3-(Difluoromethoxy)-4-methoxybenzaldehyde serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The presence of both methoxy and difluoromethoxy groups enhances its reactivity, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Grignard reagents | Alcohols |

| Cross-Coupling | Pd-catalyzed reactions | Biaryl compounds |

| Reduction | NaBH4 or LiAlH4 | Alcohol derivatives |

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. Fluorinated compounds are known to impart unique properties to polymers, making them suitable for applications in coatings, adhesives, and other industrial materials .

Wirkmechanismus

The mechanism of action of 3-(difluoromethoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity to the active sites of enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition or activation of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Withdrawing Groups : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) substituents increase lipophilicity (Log P) and metabolic stability compared to difluoromethoxy (-OCHF₂) .

- Polarity : The hydroxyl group in 3-hydroxy-4-methoxybenzaldehyde significantly reduces BBB permeability due to higher polarity .

- Steric Effects : The cyclopropylmethoxy group in the derivative (CAS: 151103-09-2) enhances steric hindrance, making it a key intermediate in drugs like roflumilast .

Biologische Aktivität

3-(Difluoromethoxy)-4-methoxybenzaldehyde is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological applications.

This compound is characterized by the presence of two methoxy groups and a difluoromethoxy substituent on a benzaldehyde backbone. The molecular formula is C10H10F2O3, and it has a molecular weight of approximately 220.19 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity and reactivity with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The difluoromethoxy group enhances the compound's reactivity and binding affinity to enzymes and receptors, potentially influencing processes such as cell proliferation, apoptosis, and inflammation.

Antiproliferative Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain methoxy-substituted benzaldehyde derivatives demonstrate selective cytotoxicity towards MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Benzaldehyde Derivative A | MCF-7 | 3.1 |

| Benzaldehyde Derivative B | HCT116 | 2.2 |

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Compounds with similar structures have been shown to exhibit substantial antioxidative properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using assays such as DPPH and FRAP, where compounds with hydroxyl groups tend to show enhanced activity due to their ability to stabilize free radicals .

Study on Anticancer Properties

In a recent study published in Pharmaceutical Research, researchers synthesized several methoxy-substituted benzaldehydes and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that compounds with multiple methoxy groups exhibited pronounced cytotoxicity against breast cancer cells (MCF-7), suggesting that structural modifications significantly impact biological activity .

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases. Preclinical trials demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic respiratory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(difluoromethoxy)-4-methoxybenzaldehyde, and how are intermediates characterized?

- Answer : A common method involves multi-step substitution and oxidation. For example, 4-hydroxy-3-methoxybenzaldehyde can undergo difluoromethylation using chlorodifluoromethane under basic conditions. Key intermediates are purified via column chromatography and characterized using 1H/13C NMR (e.g., δ 10.72 ppm for aldehyde protons) and FTIR (e.g., 1596 cm⁻¹ for C=O stretch). Purity is confirmed by HPLC (≥95%) and HRMS (mass error < 2 ppm) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Answer : Stability is evaluated via accelerated degradation studies:

- Thermal Stability : Heat at 40–60°C for 1–4 weeks; monitor by TLC or HPLC.

- Photostability : Expose to UV light (254 nm) for 48 hours; quantify decomposition via NMR.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 25–37°C; analyze by LC-MS for hydrolysis products (e.g., demethylation) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Answer :

| Technique | Key Data |

|---|---|

| 1H NMR | Aldehyde proton (δ 9.8–10.5 ppm), methoxy (δ 3.8–4.0 ppm), difluoromethoxy (δ 6.2–6.5 ppm split into doublets, J ≈ 70–80 Hz) |

| 13C NMR | Aldehyde carbon (δ ~190 ppm), CF₂O (δ ~115 ppm, JCF ≈ 250 Hz) |

| FTIR | C=O stretch (~1680 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹) |

| HRMS | Exact mass confirmation (e.g., C₁₀H₉F₂O₃: calc. 230.0495, found 230.0493) . |

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Answer : Key parameters include:

- Catalyst Screening : Use Pd/C or CuI for coupling reactions (e.g., Ullmann-type for difluoromethoxy introduction).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve difluoromethylation efficiency.

- Temperature Control : Maintain 80–100°C for 12–24 hours to maximize conversion while minimizing side reactions.

- Workflow : Pilot reactions monitored by in-situ FTIR to track aldehyde formation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Answer : Discrepancies (e.g., unexpected splitting in NMR) are addressed via:

- Variable Temperature (VT) NMR : To detect dynamic effects (e.g., rotamers).

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons).

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., dihedral angles between aryl rings; RMSD < 0.03 Å) .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Answer : DFT calculations (B3LYP/6-311+G**) assess:

- Electrostatic Potential Maps : Identify electrophilic centers (e.g., aldehyde vs. methoxy positions).

- Transition State Analysis : Compare activation energies for difluoromethoxy vs. methoxy substitution.

- Solvent Effects : Simulate DMSO vs. THF using PCM models to predict regioselectivity .

Q. What in vitro assays evaluate its potential as a fluorinated probe for biological imaging?

- Answer :

- Fluorescence Quenching Assays : Measure binding to serum albumin (Kd via Stern-Volmer plots).

- Cellular Uptake : Incubate with HeLa cells; quantify via LC-MS/MS.

- Stability in Biological Media : Test in PBS (pH 7.4) with 10% FBS; monitor degradation over 24 hours .

Q. How are impurities (>0.1%) identified and quantified during quality control?

- Answer :

| Method | Application |

|---|---|

| LC-QTOF-MS | Identify unknown impurities (mass accuracy < 5 ppm). |

| GC-FID | Quantify volatile byproducts (e.g., residual solvents). |

| Chiral HPLC | Resolve enantiomeric impurities (e.g., using Chiralpak IA column) . |

Methodological Notes

- Contradictions in Evidence : While some protocols suggest sodium hypochlorite for oxidation , others recommend milder agents (e.g., TEMPO/NaClO₂) to preserve difluoromethoxy groups .

- Safety : Handle under inert atmosphere (N₂/Ar) due to aldehyde sensitivity to oxidation. Use PPE for fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.